molecular formula C22H21N5O3 B2916435 N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251675-21-4

N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2916435
M. Wt: 403.442
InChI Key: QUYZILGCEANUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide” is a compound that contains a triazole, a significant heterocycle that exhibits broad biological activities . Compounds containing a triazole have important application value in various fields .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . A facile, effective, and eco-friendly method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst has been reported .

Scientific Research Applications

Tankyrase Inhibition A study highlighted the design, synthesis, and biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors. These compounds, which share structural motifs with the N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, showed potential as pharmacological tools in understanding tankyrase implications in physiopathological conditions (Liscio et al., 2014).

Anticancer and Antimicrobial Activities Research on the synthesis and evaluation of antipyrine-based heterocycles, including triazolo and pyrazine derivatives, revealed some compounds with significant anticancer and antimicrobial activities. These findings suggest potential therapeutic applications for compounds with similar structures (Riyadh et al., 2013).

Neuroprotective Agent Development A study involving antioxidant-conjugated 1,2,4-Triazolo[4,3-a]pyrazin-3-one derivatives, structurally related to the chemical , identified compounds with potent and selective human A2A adenosine receptor antagonistic properties. These compounds, particularly those with antioxidant moieties, showed protective efficacy in neuropathic pain models, highlighting their potential as neuroprotective agents in oxidative stress-related diseases (Falsini et al., 2019).

Insecticidal Potential Another study explored the synthesis and insecticidal assessment of various heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis. This research demonstrates the broader applicability of structurally complex heterocycles, including triazolo[4,3-a]pyrazines, in developing new insecticidal agents (Fadda et al., 2017).

properties

IUPAC Name

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-11-15(2)19(16(3)12-14)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)30-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYZILGCEANUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

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